3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]azetidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(BOC-AMINOMETHYL)AZETIDINE-3-CARBOXYLIC ACID is a chemical compound with the molecular formula C10H18N2O4. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. The compound is often used as a building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BOC-AMINOMETHYL)AZETIDINE-3-CARBOXYLIC ACID typically involves the reaction of azetidine with tert-butoxycarbonyl chloride (BOC-Cl) to introduce the BOC protecting group. This reaction is usually carried out in the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane (DCM) and are performed at low temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and scalability. The purification process may involve crystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3-(BOC-AMINOMETHYL)AZETIDINE-3-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The BOC-protected amine group can participate in nucleophilic substitution reactions to form new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, typically in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(BOC-AMINOMETHYL)AZETIDINE-3-CARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of peptidomimetics, which are molecules that mimic the structure and function of peptides.
Medicine: It is involved in the synthesis of drug candidates, particularly those targeting neurological and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(BOC-AMINOMETHYL)AZETIDINE-3-CARBOXYLIC ACID involves its role as a building block in the synthesis of biologically active molecules. The BOC protecting group helps to stabilize the amine group during chemical reactions, allowing for selective functionalization of other parts of the molecule. This enables the synthesis of complex molecules with high precision .
Comparison with Similar Compounds
Similar Compounds
1-Boc-3-(aminomethyl)azetidine: Similar in structure but lacks the carboxylic acid group.
3-(Boc-amino)azetidine: Similar but with different functional groups.
Azetidine-2-carboxylic acid: Another azetidine derivative with different substituents[][6].
Uniqueness
3-(BOC-AMINOMETHYL)AZETIDINE-3-CARBOXYLIC ACID is unique due to the presence of both the BOC-protected amine and the carboxylic acid group. This dual functionality allows for versatile applications in organic synthesis, making it a valuable compound in the development of complex molecules[6][6].
Properties
Molecular Formula |
C10H18N2O4 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
3-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]azetidine-3-carboxylic acid |
InChI |
InChI=1S/C10H18N2O4/c1-9(2,3)16-7(13)6(11)10(8(14)15)4-12-5-10/h6,12H,4-5,11H2,1-3H3,(H,14,15) |
InChI Key |
QRSSHTNMWSJGAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1(CNC1)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.